molecular formula C30H30N4O4S B11288895 2-{2-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(3,5-dimethoxyphenyl)acetamide

2-{2-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(3,5-dimethoxyphenyl)acetamide

Cat. No.: B11288895
M. Wt: 542.6 g/mol
InChI Key: AVUJQYGRMVABTB-UHFFFAOYSA-N
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Description

2-{2-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(3,5-dimethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a complex structure with multiple functional groups, including pyrazole, thiazole, and acetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(3,5-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. The key steps may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with diketones or β-keto esters under acidic or basic conditions.

    Thiazole ring synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling reactions: The pyrazole and thiazole intermediates are then coupled using suitable reagents and conditions to form the desired heterocyclic framework.

    Acetamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{2-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(3,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent due to its complex structure and potential biological activity.

    Materials Science: It could be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Chemical Research: The compound serves as a valuable intermediate for the synthesis of other complex molecules and for studying reaction mechanisms.

Mechanism of Action

The mechanism of action of 2-{2-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(3,5-dimethoxyphenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and interference with cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • **2-{2-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(3,5-dimethoxyphenyl)acetamide can be compared with other heterocyclic compounds containing pyrazole and thiazole rings, such as:
    • 2-{2-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(4-methoxyphenyl)acetamide
    • 2-{2-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(3,4-dimethoxyphenyl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C30H30N4O4S

Molecular Weight

542.6 g/mol

IUPAC Name

2-[2-[3,5-bis(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxo-1,3-thiazol-5-yl]-N-(3,5-dimethoxyphenyl)acetamide

InChI

InChI=1S/C30H30N4O4S/c1-18-5-9-20(10-6-18)25-16-26(21-11-7-19(2)8-12-21)34(33-25)30-32-29(36)27(39-30)17-28(35)31-22-13-23(37-3)15-24(14-22)38-4/h5-15,26-27H,16-17H2,1-4H3,(H,31,35)

InChI Key

AVUJQYGRMVABTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C3=NC(=O)C(S3)CC(=O)NC4=CC(=CC(=C4)OC)OC)C5=CC=C(C=C5)C

Origin of Product

United States

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